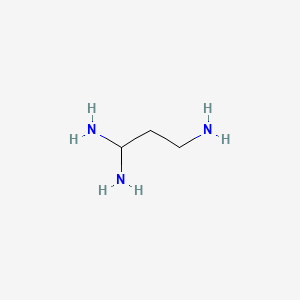

Propane-1,1,3-triamine

Description

Structure

3D Structure

Properties

CAS No. |

37960-66-0 |

|---|---|

Molecular Formula |

C3H11N3 |

Molecular Weight |

89.14 g/mol |

IUPAC Name |

propane-1,1,3-triamine |

InChI |

InChI=1S/C3H11N3/c4-2-1-3(5)6/h3H,1-2,4-6H2 |

InChI Key |

XNYADZUHUHIGRZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Propane 1,1,3 Triamine and Its Derivatives

Established Industrial and Laboratory Scale Synthetic Routes for Propane-1,1,3-triamine

The synthesis of this compound can be achieved through several established pathways, primarily involving catalytic processes and nucleophilic substitution reactions. These methods are foundational in both industrial production and laboratory-scale preparations.

Catalytic Approaches in Triamine Synthesis

Catalytic hydrogenation is a prominent method for synthesizing amines. For triamines like this compound, this often involves the reduction of nitrogen-containing functional groups such as nitriles or amides. The industrial synthesis of the related compound, 1,3-diaminopropane (B46017), is achieved through the amination of acrylonitrile (B1666552) followed by hydrogenation of the resulting aminopropionitrile. wikipedia.org

Transition metal catalysts are crucial for these transformations. Catalysts based on Nickel (Ni), Cobalt (Co), and Copper (Cu), often supported on materials like alumina (B75360) (Al₂O₃), are widely employed due to their efficiency and selectivity. The hydrogenation of amides to form amines, for instance, requires robust catalytic systems and forceful conditions, such as high hydrogen pressures (60-100 bar) and elevated temperatures (120-180°C), sometimes utilizing specialized catalysts like rhenium-modified rhodium or ruthenium complexes to cleave the stable amide bond. smolecule.com

Another catalytic route is reductive amination. This method can synthesize amines from carbonyl compounds. For a compound like Propane-1,2,3-triamine (B1216853), a suitable precursor would be a 1,2,3-triketopropane or a similar polycarbonyl compound, which would react with ammonia (B1221849) in the presence of a reducing agent. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Detailed Reaction Mechanisms, including N–H bond cleavage and C–N coupling processes

The formation of C-N bonds is central to the synthesis of this compound. One of the most fundamental mechanisms is nucleophilic substitution. In this process, a substrate containing a good leaving group (e.g., a halogen) is treated with a nucleophile, such as ammonia. For example, the synthesis of Propane-1,2,3-triamine can be accomplished by reacting 1,2,3-tribromopropane (B147538) with ammonia. smolecule.com The mechanism proceeds via a sequential substitution where ammonia, acting as the nucleophile, attacks the carbon atoms bonded to the bromine atoms, leading to the displacement of bromide ions and the formation of C-N bonds. smolecule.com Optimizing reaction conditions, such as temperature (80–120°C) and using a high molar excess of ammonia, is critical to maximize the yield of the desired triamine and minimize the formation of partially substituted byproducts.

In catalytic hydrogenation, the mechanism involves the activation of both the substrate (e.g., a nitrile or amide) and hydrogen on the catalyst surface. This process facilitates the cleavage of N-H bonds in the aminating agent (if present) and the reduction of the nitrogen-containing functional group, ultimately leading to the formation of the amine and new C-N bonds.

Novel and Sustainable Synthetic Strategies for Triamine Production

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming to develop more environmentally benign and efficient processes.

Application of Green Chemistry Principles in Efficient Triamine Synthesis

Catalytic routes are inherently greener than many stoichiometric methods as they reduce the amount of waste generated. nih.gov The development of reusable catalysts, such as magnetic nanocatalysts, for the synthesis of nitrogen-containing heterocycles like 1,3-oxazines, exemplifies this trend towards more sustainable chemical production. nih.gov

Considerations of Atom Economy and Reaction Efficiency in Advanced Preparations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. youtube.com Reactions with high atom economy are more sustainable as they generate less waste.

Conventional amide synthesis, for example, often lacks economic and environmental sustainability. nih.gov Advanced methods, such as using dehydro-condensation agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in combination with a tertiary amine, offer a more atom-efficient and economical alternative for forming amide bonds, a reaction type relevant to the functionalization of triamines. nih.gov The goal is to design synthetic routes where the majority of the atoms from the starting materials are found in the final product, thus maximizing efficiency and minimizing environmental footprint. youtube.com

Synthetic Routes to Functionalized and Alkylated this compound Derivatives

This compound can serve as a building block for the synthesis of more complex, functionalized molecules. These derivatives have applications in materials science and other fields.

For instance, a patent describes the preparation of 1,3-bis[(trihydroxymethyl) methyl amino] propane (B168953). google.com This method involves reacting trihydroxymethyl aminomethane with 1,3-dibromopropane (B121459) in an ethanol (B145695) solution under reflux. google.com The resulting product is a functionalized derivative of the propane backbone.

In materials science, triamine-functionalized molecules are used as crosslinkers. A primary amine-terminated star-shaped polystyrene, synthesized via an ARGET ATRP protocol, can act as a well-defined trifunctional crosslinking agent for creating epoxy thermoset networks and covalent adaptable networks (CANs). rsc.org The synthesis of new polyamides can also involve derivatives of a propane backbone, such as reacting 1,3-bis(4-carboxy phenoxy) propane with various hydantoin (B18101) derivatives. ajol.info

Pathways to N,N,N',N'-Tetramethylated Analogues

The synthesis of N,N,N',N'-tetramethylthis compound and its analogues can be approached through several synthetic routes, primarily involving the construction of the carbon backbone followed by the introduction and subsequent methylation of the amino groups.

One potential pathway involves the use of reductive amination. This powerful method in amine synthesis allows for the conversion of carbonyl groups to amines in a controlled manner. google.commasterorganicchemistry.com For the synthesis of N,N,N',N'-tetramethylated analogues, a suitable precursor would be a β-aminopropionaldehyde derivative. The reaction of such a precursor with dimethylamine (B145610) would lead to the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired tetramethylated product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.com The general mechanism involves the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced by the hydride reagent.

Another approach could involve the direct alkylation of this compound. However, direct alkylation of amines with alkyl halides can be difficult to control and often leads to a mixture of products with varying degrees of alkylation. masterorganicchemistry.com To achieve selective tetramethylation at the 1,1-diamino and the 3-amino positions, a large excess of the methylating agent, such as methyl iodide, would likely be required, along with carefully controlled reaction conditions.

A plausible synthetic strategy for a related compound, N,N,N',N'-tetramethyl-1,3-diaminopropane, has been described in a patent, which could potentially be adapted. The process involves the reaction of 1,3-propanediol (B51772) with dimethylamine in the presence of a Cu-Co-Ni/Al2O3 catalyst under hydrogen pressure and elevated temperature. google.com This method, however, yields a diamine and would require modification to introduce the third amino group.

Furthermore, the synthesis of related N,N,N',N'-tetramethyl-1,3-diaminopropane has been achieved through the reaction of acrolein with dimethylamine, followed by hydrogenation. chemimpex.com This suggests that a similar strategy starting with a precursor containing a latent or protected amino group at the appropriate position could be a viable route to the desired triamine.

Synthesis of Other Substituted Triamine Structures

The synthesis of other substituted this compound structures can be achieved by employing a variety of synthetic methods, including the modification of the triamine backbone or the use of appropriately substituted starting materials.

A general and versatile method for preparing substituted 1,3-diaminopropane derivatives, which can be conceptually extended to 1,1,3-triamines, involves the reaction of an arylamine with a β-aminoaldehyde, followed by reduction of the resulting imine intermediate. google.com This approach allows for the introduction of various substituents on the nitrogen atoms.

For instance, a patented process describes the preparation of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine. The synthesis starts with the conjugate addition of 3,4-dimethoxy-N-methylphenethylamine to acrolein to form the corresponding β-aminoaldehyde. This intermediate is then reacted with 3,4-dimethoxyaniline, and the resulting imine is reduced using palladium on carbon and hydrogen gas. google.com This methodology highlights the potential for creating a diverse range of N-substituted propane-1,3-diamine derivatives, and with a suitable starting material, could be adapted for propane-1,1,3-triamines.

Another example involves the synthesis of 1,3-bis[(trihydroxymethyl)methylamino]propane. This compound is prepared by reacting tris(hydroxymethyl)aminomethane with 1,3-dibromopropane in an ethanol solution. The reaction proceeds via nucleophilic substitution, where the amino group of tris(hydroxymethyl)aminomethane displaces the bromine atoms of 1,3-dibromopropane. google.com This method demonstrates the feasibility of introducing functionalized substituents onto the propanediamine backbone.

The Leuckart-Wallach reaction, a type of reductive amination using formic acid or its derivatives as the reducing agent, provides another avenue for synthesizing substituted amines. mdpi.com This reaction could potentially be employed to introduce various alkyl groups onto the nitrogen atoms of this compound or its precursors.

Coordination Chemistry of Propane 1,1,3 Triamine and Its Analogues

Propane-1,1,3-triamine as a Polydentate Ligand

Chelation Behavior and Ligand Denticity in Metal Complexation

This compound, with its molecular structure featuring two amine groups on the first carbon (a gem-diamino group) and one on the third carbon of a propane (B168953) chain, is classified as a potentially tridentate ligand. The three nitrogen atoms possess lone pairs of electrons that can be donated to a central metal ion, enabling the formation of coordination complexes.

When all three nitrogen atoms bind to a single metal center, the ligand engages in chelation, forming a ring structure that includes the metal ion. This chelation is expected to enhance the stability of the resulting complex compared to coordination with monodentate amine ligands, an effect known as the chelate effect. The coordination of this compound would theoretically lead to the formation of two fused six-membered chelate rings. This contrasts with its isomer, propane-1,2,3-triamine (B1216853), which forms a condensed chelate ring system of one six-membered and two five-membered rings when it coordinates in a facial arrangement cdnsciencepub.com. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain.

Stereochemical Aspects and Conformational Adaptability upon Coordination

The coordination of a flexible, unsymmetrical ligand like this compound to a metal center, particularly in an octahedral geometry, can lead to the formation of stereoisomers. When two molecules of this compound coordinate to a metal ion to form a complex of the type [M(L)₂]ⁿ⁺, geometric isomers are possible.

Facial (fac) isomer : The three nitrogen donor atoms from one ligand would occupy one face of the octahedron.

Meridional (mer) isomer : The three nitrogen donor atoms would occupy a plane that bisects the octahedron.

The flexible propane backbone allows the ligand to adapt its conformation to satisfy the stereochemical requirements of the metal ion. The resulting six-membered chelate rings are not planar and would likely adopt low-energy conformations, such as a chair or twisted-boat form, to minimize steric and torsional strain chemistrysteps.commdpi.com. The specific conformation adopted would be influenced by the size of the metal ion, the other ligands present in the coordination sphere, and crystal packing forces in the solid state.

Synthesis and Structural Elucidation of Metal-Triamine Complexes

Transition Metal Complexes Incorporating this compound (e.g., Zinc, Nickel, Cobalt, Copper)

There is a notable absence of published research detailing the synthesis and characterization of transition metal complexes specifically with this compound. However, extensive research on its analogues provides a template for how such complexes could be formed. Studies on propane-1,2,3-triamine have shown that it readily forms stable complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II) cdnsciencepub.com. The stability of these complexes was found to follow the Irving-Williams series: Zn < Co < Ni < Cu .

It is reasonable to predict that this compound would react similarly with transition metal salts (e.g., chlorides, nitrates, or sulfates) in a suitable solvent to yield the corresponding metal complexes. The synthesis of related complexes with ligands like tris(2-(propan-2-ylideneamino)ethyl)amine has been successfully achieved with zinc, nickel, and copper, demonstrating the strong affinity of these metals for nitrogen-donor ligands d-nb.inforesearchgate.net.

Coordination with Main Group and Lanthanide/Actinide Elements

The scientific literature lacks reports on the coordination of this compound with main group elements or with lanthanides and actinides. Main group metal ions, which are typically hard Lewis acids, can form complexes with amine ligands.

Lanthanide and actinide ions are also hard Lewis acids and show a strong preference for hard donor atoms like oxygen and nitrogen. The development of ligands for these f-block elements is an area of significant interest for applications in separation science, medical imaging, and materials science . While various polyamino-polycarboxylate and other complex chelators are widely studied for this purpose, simple triamines like this compound have not been reported in this context. A study involving a related phosphonate ligand, octaethyl propane-1,1,3,3-tetrayltetrakis(phosphonate), showed it could form complexes with lanthanides, though the ligand was displaced by DMSO upon recrystallization, highlighting the competitive nature of solvent coordination d-nb.info. This suggests that while complexation of this compound is theoretically possible, the stability of such complexes would need to be experimentally determined.

X-ray Crystallographic Analysis for Definitive Structural Characterization of Complexes

A search of crystallographic databases reveals no deposited crystal structures for any metal complex containing the this compound ligand. X-ray crystallography is the most definitive method for characterizing the three-dimensional structure of coordination complexes in the solid state.

Should such complexes be synthesized and crystallized, this technique would be indispensable for:

Confirming the ligand's denticity and coordination mode (e.g., tridentate, bridging).

Determining the precise geometry of the metal's coordination sphere (e.g., octahedral, trigonal bipyramidal).

Identifying the specific stereoisomer formed (e.g., fac vs. mer).

Providing exact bond lengths and angles , which offer insight into the strength of the metal-ligand bonds.

Elucidating the conformation of the chelate rings.

For comparison, the crystal structure of the related compound propane-1,2,3-triamine trihydrochloride monohydrate has been determined, providing detailed information on its conformation and hydrogen bonding network rsc.orgrsc.org. This type of detailed structural information remains to be discovered for complexes of this compound.

Reactivity and Stability Profiles of this compound Coordination Compounds

Detailed studies characterizing the formation, stability constants, and thermodynamic profiles (enthalpy and entropy) of coordination compounds formed between this compound and various metal ions are not available in the reviewed literature. Such research is crucial for understanding the fundamental behavior of these complexes and predicting their potential utility. For comparison, extensive potentiometric and calorimetric investigations have been conducted on propane-1,2,3-triamine, revealing the stability order of its complexes with divalent transition metals to be Zn(II) < Co(II) < Ni(II) < Cu(II), a trend that often follows the Irving-Williams series. However, it is not scientifically sound to extrapolate these findings directly to the 1,1,3-isomer due to differences in chelate ring formation and steric effects.

Applications of this compound Coordination Compounds in Non-Biological Fields

Specific applications for coordination compounds derived from this compound are not documented in the available scientific and technical databases. The following sections outline the areas where such compounds could theoretically be applied, based on the general utility of related polyamine ligands, but it must be emphasized that this is a hypothetical framework in the absence of direct research on this compound.

There is no specific information on the use of this compound or its metal complexes in catalysis, CO2 capture, or polymerization. Amine-based materials are widely investigated for CO2 capture due to the reaction between the basic amine groups and the acidic CO2 gas. However, the performance of such systems is highly dependent on the specific structure and electronic properties of the amine. Similarly, in catalysis, polyamine ligands can stabilize metal centers in various oxidation states and influence the selectivity of reactions, but no such catalytic systems based on this compound have been reported. In the field of polymerization, triamines can act as cross-linking agents or monomers, but the specific use of this compound for these purposes is not described.

The potential of this compound as a building block in materials science, for example as a linker or "strut" in the synthesis of Metal-Organic Frameworks (MOFs) or as a component in other polymeric systems, has not been explored in the available literature. The trifunctional nature of the molecule could theoretically lead to the formation of three-dimensional network structures. However, without experimental synthesis and characterization, the properties and potential applications of such materials remain unknown.

Theoretical and Computational Chemistry of Propane 1,1,3 Triamine Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic characteristics that govern the chemical behavior of propane-1,1,3-triamine. These calculations offer a microscopic view of electron distribution and orbital interactions, which are fundamental to its reactivity.

While specific ab initio and Density Functional Theory (DFT) studies on this compound are not extensively documented in publicly available literature, the methodologies for studying similar short-chain aliphatic amines are well-established. nih.gov DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed to balance computational cost and accuracy for such molecules. nih.gov These calculations are typically paired with basis sets like 6-31G* or larger sets incorporating diffuse and polarization functions (e.g., 6-311++G(d,p)) to accurately describe the electronic structure, especially the lone pairs of the nitrogen atoms. researchgate.net

For this compound, DFT calculations would be instrumental in determining key properties such as optimized molecular geometry, bond lengths, and angles. Furthermore, these methods can predict thermodynamic properties like the Gibbs free energy of formation and reaction energies, providing a theoretical basis for its stability and reactivity. researchgate.net Computational studies on related aliphatic amines have successfully elucidated structural and energetic effects, which are crucial for understanding their basicity in both gas phase and aqueous solution. nih.gov

A hypothetical DFT study on this compound would likely involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. Such calculations would also yield important data on the dipole moment and charge distribution within the molecule, highlighting the nucleophilic nature of the amine groups.

Table 1: Illustrative Geometrical Parameters of Polyamines from Computational Studies

| Parameter | Ethylenediamine (B42938) (Observed) | Propane-1,2-diamine (Calculated) | This compound (Hypothetical) |

| C-C Bond Length (Å) | 1.545 | 1.53-1.55 | 1.53-1.55 |

| C-N Bond Length (Å) | 1.472 | 1.46-1.48 | 1.46-1.48 |

| C-C-N Bond Angle (°) | 110.2 | 110-112 | 110-112 |

| Dihedral Angles | Gauche and Trans | Multiple stable conformers | Complex conformational landscape |

Note: Data for ethylenediamine is experimental, while data for propane-1,2-diamine is based on typical computational results. The values for this compound are hypothetical, based on expectations from related structures.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com For an amine like this compound, the HOMO is expected to be localized on the nitrogen atoms, specifically corresponding to the lone pair electrons. The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus relating to its nucleophilicity and basicity. researchgate.net

A frontier orbital analysis of this compound would reveal the relative reactivity of the three amine groups. The geminal diamine group at the 1-position and the primary amine at the 3-position would have distinct electronic environments, leading to differences in their contribution to the HOMO. The HOMO-LUMO energy gap is another critical parameter, providing an indication of the molecule's kinetic stability and reactivity in chemical reactions. taylorandfrancis.com A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Orbital Energies for this compound and Related Amines (Calculated)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ethylenediamine | -9.8 | 1.5 | 11.3 |

| Propane-1,2-diamine | -9.6 | 1.7 | 11.3 |

| This compound | -9.4 (estimated) | 1.8 (estimated) | 11.2 (estimated) |

Note: The values for this compound are estimated based on trends observed in similar aliphatic amines.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propane (B168953) backbone and the presence of multiple amine groups suggest that this compound can adopt a variety of conformations. Understanding this conformational landscape is crucial for explaining its interactions with other molecules.

This compound is expected to exhibit a complex potential energy surface with several local minima corresponding to different stable conformations. These conformations arise from the rotation around the C-C and C-N single bonds. The relative energies of these conformers can be determined using computational methods like molecular mechanics or higher-level quantum chemical calculations. researchgate.net For similar flexible molecules, a combination of experimental NMR data and computational analysis has been shown to be effective in determining the conformational preferences. mdpi.com

Tautomerism is less common in simple saturated amines compared to systems with unsaturation. However, proton transfer between the amine groups could be considered a form of tautomerism, especially in different protonation states. Computational studies can predict the relative energies of these protonated forms, providing insight into which nitrogen atoms are most basic.

The conformation of a flexible and polar molecule like this compound is significantly influenced by its environment, particularly the solvent. researchgate.netrsc.org Molecular dynamics (MD) simulations are a powerful tool to explore these solvent effects. youtube.com In MD simulations, the interactions between the solute (this compound) and solvent molecules are explicitly modeled, allowing for the study of how the solvent affects the conformational equilibrium. researchgate.net

For instance, in a polar protic solvent like water, it is expected that conformations allowing for strong hydrogen bonding with the solvent will be favored. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding might play a more significant role in stabilizing certain conformations. MD simulations on related polyamines like spermidine (B129725) and spermine (B22157) have provided detailed insights into their conformational flexibility and interactions with biological macromolecules like DNA. nih.govsns.itresearchgate.net

Computational Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry can predict spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of molecules.

DFT calculations are widely used to compute vibrational frequencies. psu.edunih.govyoutube.com These calculations, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra. For this compound, calculated vibrational spectra would show characteristic peaks for N-H stretching, N-H bending, C-H stretching, and C-N stretching, helping to confirm its structure. nih.gov

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. bohrium.com The accuracy of these predictions has improved significantly, with machine learning approaches also showing great promise. nih.govfrontiersin.org For this compound, predicting the ¹H and ¹³C NMR spectra would be invaluable for its structural elucidation, as the chemical shifts would be sensitive to the electronic environment of each nucleus, which in turn is influenced by the molecule's conformation. github.ionmrdb.org

Mechanistic Pathway Elucidation of Triamine Reactions via Computational Modeling

The elucidation of reaction mechanisms through computational modeling represents a powerful approach in modern chemistry, offering insights into the transient nature of transition states and the energetics of reaction pathways. For polyfunctional molecules such as triamines, computational chemistry provides a lens to understand their reactivity, which is governed by the interplay of multiple basic centers. However, a review of the scientific literature reveals a notable scarcity of specific computational studies focused on the mechanistic pathways of reactions involving This compound .

While dedicated research on the reaction mechanisms of this compound is limited, the principles of computational investigation can be understood by examining studies on closely related isomers, such as propane-1,2,3-triamine (B1216853), and on other polyamine systems. These studies demonstrate the utility of theoretical models in predicting and rationalizing chemical behavior.

Computational approaches, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These methods allow for the optimization of reactant, transition state, and product geometries, and the calculation of their corresponding energies. The energy difference between the reactants and the transition state provides the activation energy barrier, a critical parameter for determining reaction kinetics. For instance, DFT calculations have been effectively used to explore the reaction networks of propane dehydrogenation on platinum surfaces, providing energy barriers for C-H and C-C bond cleavage. nist.gov While not involving a triamine, this research highlights the capability of computational methods to dissect complex reaction pathways.

In the context of triamines, a primary reaction is protonation. The protonation equilibria of propane-1,2,3-triamine have been studied using a combination of potentiometric, calorimetric, and computational techniques. rsc.org Molecular mechanics and semi-empirical methods like MNDO have been used to calculate atomic charges and to determine the energy-minimized conformations of the protonated species. rsc.org These calculations have shown that in the diprotonated state of propane-1,2,3-triamine, the terminal amino groups are the ones that are protonated, leading to an elongated molecular chain. rsc.org

The following table presents the experimentally determined stepwise protonation constants and enthalpy changes for propane-1,2,3-triamine, which are the types of data that can be complemented and rationalized through computational modeling.

| Equilibrium Step (L = propane-1,2,3-triamine) | log K (at 298 K in 0.15 M NaCl) | ΔH (kcal/mol) |

| L + H⁺ ⇌ LH⁺ | 9.642 ± 0.002 | -10.97 |

| LH⁺ + H⁺ ⇌ LH₂²⁺ | 7.981 ± 0.001 | -11.07 |

| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | 3.715 ± 0.002 | -8.52 |

| Data sourced from the Journal of the Chemical Society, Perkin Transactions 2. rsc.org |

Another significant area of reactivity for triamines is the formation of metal complexes. Computational chemistry can predict the geometries, stabilities, and binding energies of these complexes. For propane-1,2,3-triamine, molecular mechanics has been utilized to investigate the structure of its metal complexes.

For this compound, one could anticipate several reaction types that would be amenable to computational investigation. These include nucleophilic substitution reactions at the amino groups, and condensation reactions with carbonyl compounds to form imines or other nitrogen-containing heterocycles. The mechanistic pathways for such reactions would involve the formation of tetrahedral intermediates and various transition states that could be characterized using DFT or other high-level ab initio methods.

For example, a computational study of the deamination of melamine, a triazine, explored fifteen different mechanistic pathways using DFT (M06/6-31G(d), B3LYP with various basis sets) and composite methods (G4MP2, CBS-QB3). researchgate.net The study identified pathways involving the formation of a tetrahedral intermediate and a subsequent 1,3-proton shift. researchgate.net A similar methodological approach could be applied to understand the reactions of this compound.

The table below illustrates the kind of data that could be generated from a computational study on the proton affinity of a series of diamines, which is a fundamental measure of basicity and reactivity. While this data is for diamines and not this compound, it serves to demonstrate the insights that can be gained from such theoretical calculations.

| Compound | Proton Affinity (kJ/mol) - Calculated |

| 1,2-Diaminoethane | 960.2 |

| Propane-1,3-diamine | 973.5 |

| 1,4-Diaminobutane | 981.4 |

| 1,5-Diaminopentane | 986.7 |

| Illustrative data based on typical trends in homologous series. |

Advanced Reactivity and Reaction Mechanisms of Propane 1,1,3 Triamine

Acid-Base Equilibria and Protonation States of the Amine Centers

The basicity of propane-1,1,3-triamine is a key determinant of its chemical behavior. With three amine centers, its protonation state is highly dependent on the pH of the surrounding medium. The acid-base equilibria involve the stepwise protonation of the nitrogen atoms, and the pKa values associated with these equilibria are crucial for understanding its interactions in different environments.

The protonation of the amine groups does not occur simultaneously. Instead, it follows a sequence dictated by the electronic environment of each nitrogen atom. The terminal primary amines are generally more basic than the central secondary amine. At physiological pH, polyamines like this compound are typically fully protonated, allowing them to interact with anionic molecules such as nucleic acids through electrostatic interactions. nih.govacs.org

The specific pKa values for this compound (norspermidine) are influenced by the proximity of the other amine groups. While comprehensive data for this compound specifically can be limited, studies on related polyamines provide valuable insights. For instance, the pKa values for similar polyamines are influenced by the length of the carbon chains separating the amine groups. nih.gov It is understood that this compound is a very strong basic compound. hmdb.ca

Table 1: Protonation States of this compound

| pH Range | Predominant Species | Charge |

|---|---|---|

| < 8 | Fully protonated (H₃N⁺-(CH₂)₃-NH₂⁺-(CH₂)₃-NH₃⁺) | +3 |

| 8 - 10 | Diprotic species (e.g., H₃N⁺-(CH₂)₃-NH₂⁺-(CH₂)₃-NH₂) | +2 |

| > 10 | Monoprotic and neutral species become more prevalent | +1 / 0 |

Note: The exact pH ranges can vary based on specific experimental conditions and the precise pKa values.

Nucleophilic and Electrophilic Reaction Pathways involving this compound

The amine groups of this compound are potent nucleophiles, readily participating in reactions with a variety of electrophiles. The lone pair of electrons on the nitrogen atoms can attack electron-deficient centers, leading to the formation of new covalent bonds.

Nucleophilic Reactions:

Acylation: this compound can be acylated by reacting with acyl chlorides or anhydrides. This reaction can be controlled to achieve mono-, di-, or tri-acylation, depending on the stoichiometry of the reactants.

Alkylation: The amine groups can be alkylated by reaction with alkyl halides. This is a common method for synthesizing more complex polyamine derivatives.

Michael Addition: As a nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Reaction with Epoxides: The amine groups can open epoxide rings in a nucleophilic ring-opening reaction, leading to the formation of amino alcohols.

Electrophilic Reactions: While primarily known for its nucleophilicity, under certain conditions, derivatives of this compound can undergo electrophilic reactions. google.com For instance, after conversion of the amine groups into better leaving groups, the carbon backbone could be susceptible to nucleophilic attack. However, direct electrophilic reactions involving the C-H bonds are less common.

Polymerization Reactions and Role as a Material Precursor in Polymer Science

This compound is a valuable monomer and cross-linking agent in the synthesis of various polymers. google.com Its trifunctional nature allows for the formation of branched or cross-linked polymer networks, which can impart unique properties to the resulting materials.

One significant application is in the preparation of polyamides. When reacted with dicarboxylic acids or their derivatives, this compound can form cross-linked polyamides with enhanced thermal and mechanical stability. It can also be used in the synthesis of epoxy resins, where it acts as a curing agent, reacting with the epoxide groups to form a rigid, three-dimensional network. google.com

The use of this compound and its derivatives in the creation of functional polymers is an active area of research. For example, it can be incorporated into polymers to introduce pH-responsive behavior, as the protonation and deprotonation of the amine groups can lead to conformational changes in the polymer structure. csic.es These "smart" polymers have potential applications in drug delivery and sensor technology. csic.es Furthermore, polymers derived from this compound can exhibit antimicrobial properties. nih.govacs.org

Table 2: Examples of Polymers Derived from this compound

| Polymer Type | Reactant | Key Feature |

|---|---|---|

| Cross-linked Polyamides | Dicarboxylic acids | Enhanced thermal stability |

| Epoxy Resins | Epoxides | Curing agent, forms rigid network |

| pH-Responsive Polymers | Acrylates | "Smart" material properties |

Fundamental Studies of Catalytic Activity of the Compound and its Complexes

The amine groups in this compound can act as basic catalysts in various organic reactions. Furthermore, this triamine is an excellent ligand for a wide range of metal ions, forming stable coordination complexes. These metal complexes often exhibit significant catalytic activity, surpassing that of the free amine.

The catalytic applications of this compound and its metal complexes are diverse. They have been explored as catalysts in:

Oxidation Reactions: Metal complexes of this compound can catalyze the oxidation of various organic substrates.

Reduction Reactions: Certain complexes can be used to catalyze reduction reactions.

Carbon-Carbon Bond Forming Reactions: These complexes can facilitate reactions such as the Henry reaction or aldol (B89426) condensations.

The catalytic activity is often attributed to the ability of the metal center to coordinate with the reactants and the ability of the polyamine ligand to modulate the electronic properties of the metal ion. In some biological systems, enzymes utilize polyamines like spermidine (B129725) (a structural isomer of this compound) to facilitate their catalytic functions. nih.govbiorxiv.org For instance, the enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT) catalyzes the acetylation of polyamines, and its activity is dependent on the pH and the ionization state of the substrate. proteopedia.org

Research into the catalytic properties of this compound and its derivatives continues to uncover new applications, highlighting the compound's importance in both fundamental and applied chemistry.

Advanced Characterization and Analytical Methodologies for Propane 1,1,3 Triamine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of chemical compounds. For Propane-1,1,3-triamine, a combination of infrared, Raman, nuclear magnetic resonance, and mass spectrometry would be required for full structural confirmation.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, which contains both primary (-NH₂) and geminal diamine (-C(NH₂)₂) groups, the IR spectrum is expected to show characteristic absorption bands. Primary amines typically exhibit a pair of medium-to-weak absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. docbrown.info N-H bending (scissoring) vibrations are anticipated to appear in the 1580-1650 cm⁻¹ range. docbrown.info C-N stretching vibrations for aliphatic amines are typically found in the 1020-1220 cm⁻¹ region. docbrown.info The hydrocarbon backbone would produce C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1470 cm⁻¹. docbrown.info

Raman spectroscopy would provide complementary information. While N-H bands are often weak in Raman spectra, the C-C and C-N skeletal vibrations would be readily observable.

Predicted Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (doublet) | Weak |

| Primary Amine (NH₂) | N-H Bend | 1580-1650 | Moderate |

| Aliphatic Amine | C-N Stretch | 1020-1220 | Moderate-Strong |

| Alkane Backbone | C-H Stretch | 2850-2960 | Strong |

| Alkane Backbone | C-H Bend | 1370-1470 | Moderate |

| Alkane Backbone | C-C Stretch | 800-1200 | Strong |

Note: This table is predictive and based on characteristic group frequencies. Actual values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on each carbon and for the amine groups. Due to the asymmetry of the molecule, three distinct signals for the backbone protons would be anticipated: a triplet for the methine proton (-CH(NH₂)₂), a multiplet for the adjacent methylene (B1212753) protons (-CH₂-), and a triplet for the terminal methylene protons (-CH₂NH₂). The amine (N-H) protons would likely appear as broad singlets that can exchange with D₂O. The integration of these signals would correspond to the number of protons in each environment (1H, 2H, 2H, and 5H for the N-H protons).

¹³C NMR: The carbon NMR spectrum would be expected to show three unique signals, corresponding to the three carbon atoms in different chemical environments: one for the -CH(NH₂)₂ carbon, one for the central -CH₂- carbon, and one for the terminal -CH₂NH₂ carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH and CH₂ groups. miamioh.edu

Mass Spectrometry (e.g., Electron Ionization Mass Spectrometry)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₃H₁₁N₃, corresponding to a monoisotopic mass of approximately 89.095 Da. nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 89. Common fragmentation pathways for aliphatic amines include the loss of an amino group (-NH₂) or cleavage of the C-C bonds adjacent to the nitrogen atoms. A prominent peak would be expected from the loss of an ammonia (B1221849) molecule (M-17) or from cleavage yielding fragments such as [CH₂(NH₂)]⁺ (m/z 30). The unique geminal diamine group would likely lead to a characteristic fragmentation pattern that would differentiate it from its isomers like propane-1,2,3-triamine (B1216853).

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating components in a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Triamine Mixtures

HPLC is a versatile technique for the analysis of polar, non-volatile compounds like triamines. Since simple amines lack a UV chromophore, derivatization with a UV-absorbing agent is a common strategy for detection. nih.gov Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for non-derivatized amines. nih.gov

For separating triamine mixtures, reversed-phase HPLC on a C18 column is often employed, but the high polarity of small amines can lead to poor retention. Therefore, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography (combining reversed-phase and ion-exchange) can be more effective. nih.gov The mobile phase typically consists of an acetonitrile/water or methanol/water gradient with additives like formic acid or trifluoroacetic acid to improve peak shape and ensure protonation of the amines.

Gas Chromatography (GC) for Purity Analysis and Separation

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Due to the strong basicity and polarity of amines, they can exhibit poor peak shape (tailing) and irreversible adsorption on standard GC columns. nih.gov

To overcome these issues, specialized basic-deactivated columns, such as those with a Volamine or similar stationary phase, are recommended for amine analysis. nih.gov These columns minimize interactions between the amine groups and active sites on the column surface, resulting in improved peak symmetry and reproducibility. Analysis is typically performed using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a mass spectrometer (GC-MS) for definitive identification. nih.gov For GC-MS analysis of complex mixtures, derivatization with agents like trifluoroacetic anhydride (B1165640) can improve volatility and chromatographic performance. researchgate.net

Emerging Research Directions and Future Prospects

Supramolecular Assembly and Self-Organization Principles Involving Propane-1,1,3-triamine

There is currently a lack of specific research in the available literature detailing the use of this compound in supramolecular assembly or self-organization. The principles that would govern its interactions in such systems—based on its unique geminal diamine structure at one end of the propane (B168953) chain—have not been investigated in depth.

Integration into Advanced Functional Materials and Nanomaterials

The potential integration of this compound into advanced functional materials, such as its use as a polymerization catalyst or stabilizer, is not documented in the existing scientific literature. While amines, in general, are used in these applications, specific studies detailing the performance and properties of this compound for these purposes are absent.

Interdisciplinary Research Avenues at the Interface of Core Chemical Disciplines

Interdisciplinary research explicitly involving this compound at the nexus of different chemical disciplines has not been a focus of published studies. Its potential as a unique building block or ligand in fields combining organic synthesis, materials science, and catalysis remains an unexplored area.

Identification of Future Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the current lack of foundational studies. This absence of data presents a significant opportunity for future research. Key opportunities include:

Fundamental Synthesis and Characterization: Developing and optimizing synthetic routes to produce this compound efficiently and in high purity.

Coordination Chemistry: Investigating its properties as a ligand for various metal centers, which could lead to novel catalysts or materials.

Polymer Science: Exploring its use as a monomer or cross-linking agent to create new polymers with potentially unique properties due to its distinct amine arrangement.

Computational Studies: Theoretical modeling could predict its behavior and properties, guiding future experimental work in supramolecular chemistry and materials science.

Until such fundamental research is conducted and published, the emerging directions and future prospects of this compound will remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.